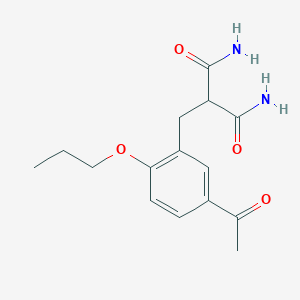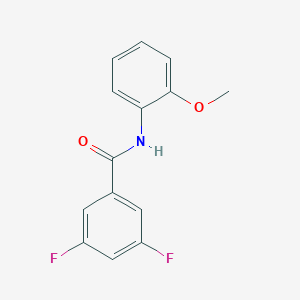![molecular formula C23H24N2O4S B4842354 N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4842354.png)
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide
説明
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
MS-275 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to a more compact chromatin structure, which can silence gene expression. By inhibiting HDACs, MS-275 leads to a more open chromatin structure, which can activate gene expression. This can lead to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. In cancer, MS-275 has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce inflammation. In inflammatory diseases, MS-275 has been shown to reduce inflammation and improve disease symptoms.
実験室実験の利点と制限
MS-275 has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, which makes it a valuable tool for studying the role of HDACs in various diseases. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, MS-275 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for MS-275 research. One direction is to continue investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors that can be used in combination with MS-275 to improve its effectiveness. Additionally, future research could focus on developing new synthesis methods for MS-275 that are more efficient and cost-effective.
科学的研究の応用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MS-275 has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce inflammation. In inflammatory diseases, MS-275 has been shown to reduce inflammation and improve disease symptoms.
特性
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-9-11-20(12-10-18)25-30(27,28)22-15-13-19(14-16-22)24-23(26)8-5-17-29-21-6-3-2-4-7-21/h2-4,6-7,9-16,25H,5,8,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAYFWAMGLJIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4842282.png)

![3-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4842297.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B4842301.png)

![N-1,3-benzodioxol-5-yl-2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4842318.png)

![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4842330.png)
![4-[ethyl(methylsulfonyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4842341.png)
![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)
![1-[4-(3-methylphenoxy)butyl]piperidine](/img/structure/B4842350.png)
![N-[3-(1-azepanyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4842356.png)
![ethyl 4-{[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4842358.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)